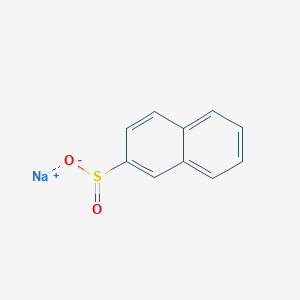

2-Naphthalenesulfinic acid sodium salt

描述

Significance of Sulfinic Acid Salts in Modern Organic Chemistry

Sulfinic acids and their corresponding salts, such as sodium sulfinates, are highly valued in modern organic chemistry for their stability, low cost, and accessibility. researchgate.net These compounds are remarkably versatile, serving as precursors for a wide array of organosulfur molecules, including sulfones, sulfonamides, and thiosulfonates. researchgate.netrsc.org Their utility stems from their ability to act as sulfonylating, sulfenylating, or sulfinylating agents, depending on the specific reaction conditions employed. researchgate.netrsc.org

A key feature of sodium sulfinates is their role as effective precursors to sulfonyl radicals. researchgate.net This reactivity has been harnessed in various chemical transformations, including the formation of carbon-sulfur (C-S), nitrogen-sulfur (N-S), and sulfur-sulfur (S-S) bonds. researchgate.netrsc.org The development of methods using sulfinate salts is a significant advancement over traditional approaches that often rely on less stable or more hazardous reagents like sulfonyl chlorides. researchgate.netconcordia.ca Consequently, sodium sulfinates are considered powerful and multifaceted building blocks for introducing sulfur-containing functional groups into organic molecules, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. researchgate.net

Historical Context and Evolution of Research on Naphthalene (B1677914) Sulfonates and Sulfinates

The study of naphthalene-derived sulfur compounds has a rich history, beginning with naphthalene sulfonates. In the early 20th century, compounds like alkyl naphthalene sulfonates were among the first synthetic surfactants developed, playing a revolutionary role in industries such as textiles and detergents. greenagrochem.com Naphthalene sulfonates are formed by the sulfonation of naphthalene with sulfuric acid and are typically used as their salts. greenagrochem.com A major industrial application is the use of sodium naphthalene sulfonate formaldehyde (B43269) condensates as superplasticizers in concrete to improve its flowability. greenagrochem.comwikipedia.org

While the initial focus was on the surfactant properties of naphthalene sulfonates, the research landscape has evolved significantly. greenagrochem.comwikipedia.org The focus has shifted towards the more nuanced reactivity of related compounds, particularly naphthalene sulfinates. The transition from sulfonates (R-SO₃⁻) to sulfinates (R-SO₂⁻) opened up new synthetic possibilities. Researchers began to explore the use of sulfinate salts not just as end-products but as reactive intermediates in complex organic synthesis. concordia.ca This evolution was driven by the need for more efficient and selective methods, such as palladium-catalyzed cross-coupling reactions, where sulfinate salts have proven to be versatile partners. concordia.ca

Scope and Research Imperatives of 2-Naphthalenesulfinic Acid Sodium Salt

The specific focus on this compound in contemporary research is driven by several key imperatives. As a derivative of naphthalene, it provides a means to introduce the bulky and rigid 2-naphthylsulfonyl moiety into target molecules. This structural unit is of interest in the design of new materials and potential pharmaceutical agents, where the naphthalene group can influence properties such as thermal stability, fluorescence, and biological interactions.

Current research imperatives for this compound center on its application as a versatile building block in novel synthetic methodologies. These include:

Developing advanced coupling reactions: Exploring its use in metal-catalyzed cross-coupling reactions to form carbon-sulfur bonds, providing access to a range of aryl sulfones. researchgate.net

Photocatalytic and electrochemical transformations: Investigating its behavior under photocatalytic and electrochemical conditions to generate sulfonyl radicals for use in innovative bond-forming strategies. researchgate.netrsc.org

Synthesis of complex heterocyclic structures: Utilizing the salt in radical-triggered cyclization cascades to construct valuable heterocyclic frameworks. researchgate.net

The ultimate goal of this research is to leverage the unique electronic and steric properties of the 2-naphthalene group to create functional molecules that would be difficult to synthesize through other methods. The stability and ease of handling of this compound make it an attractive tool for achieving these synthetic objectives.

Chemical Data Tables

Below are data tables for this compound and its related sulfonate analog.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 63735-42-2 |

| Molecular Formula | C₁₀H₇NaO₂S |

| Molecular Weight | 214.22 g/mol |

| IUPAC Name | sodium;naphthalene-2-sulfinate |

Data sourced from Vulcanchem.

Table 2: Properties of 2-Naphthalenesulfonic Acid Sodium Salt

| Property | Value |

| CAS Number | 532-02-5 scbt.com |

| Molecular Formula | C₁₀H₇NaO₃S scbt.com |

| Molecular Weight | 230.22 g/mol scbt.com |

| IUPAC Name | sodium;naphthalene-2-sulfonate nih.gov |

Data sourced from PubChem and Santa Cruz Biotechnology. scbt.comnih.gov

Mentioned Compounds

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;naphthalene-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S.Na/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGFVSGYTHUAOQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Advancements

Classical and Industrial Synthesis Routes

The predominant method for producing 2-naphthalenesulfonic acid and its sodium salt involves the direct sulfonation of naphthalene (B1677914). This process is followed by neutralization and purification steps, which are critical for achieving the desired product specifications.

The primary industrial synthesis begins with the electrophilic aromatic substitution of naphthalene. chemicalbook.com Molten naphthalene is treated with a sulfonating agent, typically concentrated sulfuric acid or sulfur trioxide, to introduce a sulfonic acid group (-SO₃H) onto the naphthalene ring. chemicalbook.comgoogle.com The resulting naphthalenesulfonic acid is then neutralized with a sodium base to produce the target sodium salt. chemicalbook.com

A common industrial process involves reacting naphthalene with 98% sulfuric acid. google.com The reaction mixture is heated, and after the sulfonation is complete, the resulting acid is converted to its sodium salt. chemicalbook.comwikipedia.org

The position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction temperature, a critical factor for controlling regioselectivity.

Kinetic vs. Thermodynamic Control : The sulfonation of naphthalene can yield two primary isomers: naphthalene-1-sulfonic acid (the α-isomer) and naphthalene-2-sulfonic acid (the β-isomer).

At lower temperatures, around 80-100°C, the reaction is under kinetic control, and the primary product is the α-isomer, naphthalene-1-sulfonic acid.

At higher temperatures, typically between 160°C and 180°C, the reaction is under thermodynamic control. google.comgoogle.com Under these conditions, the initially formed α-isomer, which is less stable, undergoes isomerization to the more thermodynamically stable β-isomer, naphthalene-2-sulfonic acid. google.com

This isomerization is a reversible process, but at elevated temperatures, the equilibrium strongly favors the formation of the 2-substituted product. google.com Any remaining α-isomer can be removed by hydrolysis at around 140-150°C, where it selectively converts back to naphthalene and sulfuric acid, while the stable β-isomer remains intact. google.com

To enhance the efficiency and selectivity of the synthesis, various process parameters are optimized. A key advancement in industrial production is the use of sulfur trioxide (SO₃) gas as the sulfonating agent, which can improve reaction rates and yields. google.comprepchem.com

One patented method describes putting naphthalene and a small quantity of anhydrous sodium sulfate (B86663) into a reactor with 98% sulfuric acid. prepchem.com The mixture is heated, and then SO₃ gas is introduced over 1 to 3 hours at a reaction temperature of 120°C to 180°C. google.comprepchem.com This process can achieve a yield of 93% for 2-naphthalenesulfonic acid with a purity of 95% (as measured by HPLC). prepchem.com After neutralization, the resulting 2-naphthalenesulfonic acid sodium salt can be obtained with a purity of up to 99.6%.

The table below summarizes optimized reaction conditions from a patented industrial process. google.comprepchem.com

| Parameter | Value | Purpose |

| Starting Materials | Naphthalene, 98% H₂SO₄, Anhydrous Na₂SO₄, SO₃ gas | Core reactants and catalyst |

| Naphthalene:H₂SO₄ Molar Ratio | 1 : 0.1 to 0.5 | Initial reaction medium |

| Sulfonation Temperature | 120°C - 180°C | Favors formation of the 2-isomer |

| SO₃:Naphthalene Molar Ratio | 0.6-1.2 : 1 | Primary sulfonating agent |

| Reaction Time (SO₃ addition) | 1 - 3 hours | Controlled sulfonation |

| Purification Temperature | 150°C - 180°C | Removal of impurities |

| Yield (2-Naphthalenesulfonic Acid) | 90% - 93% | Process efficiency |

| Purity (2-Naphthalenesulfonate Salt) | 99.1% - 99.6% | Product quality |

Achieving high purity is essential for the use of 2-naphthalenesulfonic acid sodium salt in subsequent applications like dye manufacturing. Several techniques are employed:

Blowing-off Impurities : After sulfonation, unreacted naphthalene and excess SO₃ can be removed from the reaction mixture by blowing compressed nitrogen or steam through the hot (150-180°C) mixture. google.comprepchem.com The removed naphthalene can be recycled into the next batch, improving resource utilization. prepchem.com

Neutralization and Crystallization : The crude 2-naphthalenesulfonic acid is neutralized. A common method involves adding the acid to a pre-heated (80-90°C) solution of sodium sulfite (B76179) (5-15% concentration). google.comprepchem.com The resulting solution of the sodium salt is then cooled to 35-40°C to induce crystallization. prepchem.comsigmaaldrich.com

Salting Out : The solubility of the sodium salt can be decreased by adding sodium chloride to the solution, which precipitates the product via the common-ion effect. wikipedia.org

Filtration : The crystallized or precipitated sodium salt is separated from the solution by filtration, washed, and then dried to yield the final product. google.comwikipedia.orgprepchem.com In some lab-scale preparations, an intermediate calcium salt is formed by adding calcium oxide, which is then converted to the sodium salt using sodium carbonate. prepchem.com

Derivatization from Naphthalene Sulfonyl Chlorides

While not a conventional industrial route due to the extra synthetic steps, 2-naphthalenesulfonic acid sodium salt can be prepared from 2-naphthalenesulfonyl chloride. This process is typically a simple hydrolysis.

2-Naphthalenesulfonyl chloride is itself synthesized from sodium 2-naphthalenesulfonate by reacting it with a chlorinating agent such as phosphorus pentachloride or thionyl chloride. prepchem.com To reverse this process, 2-naphthalenesulfonyl chloride is subjected to hydrolysis by reacting it with water or a basic solution. The reaction with water yields 2-naphthalenesulfonic acid and hydrochloric acid. The resulting acid can then be neutralized with a sodium base like sodium hydroxide (B78521) to form the desired sodium salt. This method is generally used for small-scale laboratory syntheses rather than for bulk industrial production.

Formation from Naphthalene Sulfonic Acid

The final step in the primary synthesis route is the conversion of the free 2-naphthalenesulfonic acid into its sodium salt. This is a straightforward acid-base neutralization reaction. chemicalbook.com The acidic sulfonation mixture is carefully added to a solution containing a sodium base. solubilityofthings.com

Various bases can be used for this neutralization:

Sodium Hydroxide (NaOH) : A strong base that quickly and efficiently neutralizes the sulfonic acid. chemicalbook.comsolubilityofthings.com

Sodium Carbonate (Na₂CO₃) : A weaker base that is also effective and commonly used. prepchem.com

Sodium Sulfite (Na₂SO₃) : Used in some industrial processes, with the reaction carried out at 80-90°C. This method also helps in managing byproducts. google.comprepchem.com

After neutralization, the solution contains the dissolved sodium 2-naphthalenesulfonate. The salt is then isolated by cooling the solution to induce crystallization or by evaporation to concentrate the solution followed by filtration. prepchem.comsolubilityofthings.com The resulting solid is typically a white to off-white crystalline powder. wikipedia.org

Emerging and Contemporary Synthetic Approaches for Sulfinate Salts

Recent progress in synthetic organic chemistry has introduced several innovative strategies for preparing sulfinate salts. These approaches are centered on creating the C-S bond of the sulfinate group through novel activation and coupling mechanisms.

Oxidative methods provide a direct route to sulfinates from more reduced sulfur-containing precursors like thiols. These transformations rely on the controlled addition of oxygen atoms to the sulfur center.

The direct oxidation of thiols represents a fundamental approach to forming sulfinates. The starting material for the target compound via this route would be 2-naphthalenethiol. wikipedia.orgnih.gov The challenge lies in controlling the oxidation to stop at the sulfinate (S(IV)) stage without proceeding to the more stable sulfonate (S(VI)) state. Modern methods have achieved high selectivity through the careful choice of oxidants and reaction conditions. Studies have shown that disulfides, which are readily formed from thiols, can serve as effective precursors to sulfinate derivatives under specific oxidative conditions. acs.org

Hypervalent iodine reagents have become powerful tools in organic synthesis for mediating a variety of oxidative transformations under mild conditions. umich.edufrontiersin.org Reagents such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) are used to facilitate the selective conversion of sulfur precursors.

Research has demonstrated that hypervalent iodine reagents can be employed in the one-pot synthesis of complex sulfur-containing molecules starting from aryl thiols. acs.org In these processes, sulfinate esters are proposed as key intermediates. For instance, studies have shown that in the presence of an oxidant like PhI(OAc)₂ in methanol, a disulfide can be cleanly converted to the corresponding methyl sulfinate ester. acs.org This intermediate can then be hydrolyzed to the desired sulfinate salt. The direct oxidation of the sulfinate to a sulfonate is often not observed under these specific conditions, highlighting the selectivity of the method. acs.org

Table 1: Example of Hypervalent Iodine-Mediated Oxidation to a Sulfinate Derivative

| Substrate | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| Diphenyl disulfide | (Diacetoxyiodo)benzene | Methanol | Methyl benzenesulfinate | acs.org |

A highly effective and versatile contemporary method for preparing aryl sulfinate salts involves the insertion of sulfur dioxide (SO₂) into a carbon-metal bond. researchgate.netethernet.edu.etresearchgate.net To avoid the challenges of handling gaseous SO₂, stable, solid SO₂ surrogates have been developed. One of the most common surrogates is the adduct of 1,4-diazabicyclo[2.2.2]octane and sulfur dioxide, known as DABSO. rsc.orgd-nb.info

The general procedure involves the formation of an organometallic species, such as a Grignard reagent or an organolithium, from an aryl halide. For the synthesis of the target compound, this would involve reacting 2-bromonaphthalene (B93597) with a metal like magnesium or lithium. This organometallic intermediate then reacts with DABSO, inserting SO₂ to form a metal sulfinate salt, which is subsequently treated with an aqueous sodium salt solution (e.g., Na₂CO₃) to yield the final sodium sulfinate product. rsc.org This method demonstrates broad applicability for a range of aryl and heteroaryl bromides, providing the corresponding sodium arylsulfinates in good to high yields. rsc.org

Table 2: Synthesis of Sodium Arylsulfinates via SO₂ Insertion Using DABSO

A selection of aryl bromides converted to their corresponding sodium sulfinate salts using an organometallic intermediate and the SO₂ surrogate DABSO. Data adapted from Odell and co-workers as cited in a review by Reddy and Kumari. rsc.org

| Aryl Bromide Substrate | Yield (%) | Reference |

|---|---|---|

| Bromobenzene | 89 | rsc.org |

| 4-Bromotoluene | 94 | rsc.org |

| 4-Bromoanisole | 95 | rsc.org |

| 1-Bromo-4-(trifluoromethyl)benzene | 94 | rsc.org |

| 3-Bromopyridine | 78 | rsc.org |

Electrochemical synthesis has emerged as a green and powerful tool in modern organic chemistry, allowing for oxidative or reductive transformations without the need for stoichiometric chemical reagents. rsc.org Recently, an inexpensive nickel-electrocatalytic protocol for the direct synthesis of aryl sulfinates from aryl halides has been developed. nih.gov

This method involves the electrochemical reduction of an aryl halide (iodide or bromide) at the cathode in the presence of a simple nickel catalyst. The electrochemically generated organonickel species then reacts with a controlled concentration of SO₂ to form the nickel sulfinate complex, which ultimately releases the desired aryl sulfinate. The process is conducted at room temperature and exhibits excellent chemoselectivity and tolerance for various functional groups. nih.gov This protocol is scalable and represents a mild and economical alternative to traditional palladium-catalyzed methods. nih.gov Given its broad substrate scope, this electrochemical approach is applicable for the conversion of 2-bromo- or 2-iodonaphthalene (B183038) to 2-naphthalenesulfinic acid sodium salt.

Table 3: Electrochemical Synthesis of Aryl Sulfinates from Aryl Halides

A selection of aryl halides converted to the corresponding sulfinates via a nickel-electrocatalytic protocol using SO₂. Data adapted from Lin and co-workers. nih.gov

| Aryl Halide Substrate | Yield (%) | Reference |

|---|---|---|

| 4-Iodobiphenyl | 94 | nih.gov |

| 4-Bromobenzonitrile | 85 | nih.gov |

| Methyl 4-iodobenzoate | 90 | nih.gov |

| 1-Bromo-4-fluorobenzene | 72 | nih.gov |

| 2-Bromopyridine | 70 | nih.gov |

Fundamental Reactivity Modes of Sulfinate Salts

Sulfinate salts, including this compound, are characterized by their ambident nature, capable of reacting as both nucleophiles and electrophiles. rsc.org Furthermore, they serve as a valuable source of sulfonyl radicals under appropriate conditions, opening up a wide array of radical-mediated transformations. researchgate.net

The sulfinate anion possesses two potential nucleophilic centers: the sulfur atom and the oxygen atoms. The reactivity at either site is influenced by the nature of the electrophile and the reaction conditions, a concept explained by Hard and Soft Acid and Base (HSAB) theory. chemicalforums.com Generally, the sulfur atom, being a softer nucleophile, preferentially attacks softer electrophiles, leading to the formation of sulfones. Conversely, harder electrophiles tend to react at the harder oxygen atoms, yielding sulfinate esters. chemicalforums.comacs.org

In the context of this compound, its role as a sulfur nucleophile is pivotal for the formation of C-S bonds. It can participate in Michael-type addition reactions and substitutions, showcasing its utility in constructing complex molecular architectures. acs.org For instance, sulfinates are known to react with electrophiles to generate sulfones, a transformation that underscores their nucleophilic power at the sulfur center. nih.gov The nucleophilicity of the sulfinate is a key factor in its application in various synthetic methodologies, including the synthesis of sulfonylmethyl isonitriles and other sulfone-containing compounds. acs.orgnih.gov

While more commonly employed as nucleophiles, sulfinate derivatives can also exhibit electrophilic character. rsc.org This duality is often achieved by converting the sulfinate salt into a more reactive species. For example, in the presence of an acid, sulfinic acids can be generated in situ. nih.gov These, in turn, can be activated to serve as electrophiles.

One notable example is the Friedel–Crafts-type sulfinylation reaction. Although this typically involves sulfinyl chlorides, the underlying principle of generating an electrophilic sulfur species is relevant. In some transformations, sulfinate esters, formed through O-alkylation of the sulfinate salt, can act as potent electrophiles, comparable in reactivity to sulfonyl chlorides. nih.govacs.org This electrophilic nature allows for the introduction of the sulfinyl group onto electron-rich aromatic systems. acs.org

A significant facet of the reactivity of this compound is its ability to serve as a precursor to the 2-naphthalenesulfonyl radical (C₁₀H₇SO₂•). researchgate.net Sulfonyl radicals are highly valuable intermediates in organic synthesis, enabling a variety of transformations that are often difficult to achieve through ionic pathways. nih.govrsc.org

The generation of sulfonyl radicals from sulfinate salts can be accomplished through several methods, including:

Oxidative methods: Chemical oxidants can facilitate the single-electron oxidation of the sulfinate salt to the corresponding sulfonyl radical. rsc.org

Photoredox catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating sulfonyl radicals from sulfinate salts under mild conditions. acs.org

Electrochemical synthesis: Organic electrosynthesis provides an environmentally friendly alternative for the generation of sulfonyl radicals from sulfinates, avoiding the need for chemical redox agents. researchgate.netrsc.org

Once generated, the 2-naphthalenesulfonyl radical can participate in a range of reactions, most notably addition to unsaturated systems. rsc.orgrsc.org

Bond-Forming Reactions Involving this compound

The diverse reactivity of this compound makes it a valuable reagent for the construction of various chemical bonds, with carbon-sulfur (C-S) bond formation being the most prominent.

The formation of C-S bonds using this compound primarily proceeds through the reaction of either the sulfinate nucleophile or the derived sulfonyl radical with a suitable carbon-based electrophile or unsaturated system. rsc.org

The addition of the 2-naphthalenesulfonyl group across carbon-carbon double and triple bonds is a powerful method for the synthesis of vinyl and alkynyl sulfones, respectively. These reactions often proceed via a radical mechanism involving the 2-naphthalenesulfonyl radical.

The general mechanism for the radical sulfonylation of an alkyne is as follows:

Initiation: Generation of the 2-naphthalenesulfonyl radical from this compound.

Propagation: The sulfonyl radical adds to the alkyne, forming a vinyl radical intermediate. This intermediate then abstracts a hydrogen atom or undergoes further reaction to yield the final vinyl sulfone product.

Recent advancements have led to the development of efficient methods for the sulfonylation of unsaturated systems. For example, electrochemical methods have been successfully employed for the sulfonylation of alkynes with sodium sulfinates, offering a transition-metal-free and oxidant-free approach to alkynyl sulfones. organic-chemistry.org Similarly, photoredox catalysis has enabled the coupling of sulfonyl radicals generated from sulfinate salts with electron-deficient olefins. acs.org

A mechanochemical-assisted approach has also been reported for the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinates, providing a green and efficient route to vinyl sulfones. chemrxiv.org

The table below summarizes representative examples of sulfonylation reactions of unsaturated systems using sodium sulfinates, which are analogous to the reactivity expected from this compound.

| Unsaturated Substrate | Sulfonylating Agent | Catalyst/Conditions | Product Type | Reference |

| Terminal Alkynes | Sodium Sulfinates | Electrochemical, KI, MeCN/H₂O | Alkynyl Sulfones | organic-chemistry.org |

| α,β-Unsaturated Carboxylic Acids | Sodium Sulfinates | Mechanochemical, KI, water-assisted grinding | Vinyl Sulfones | chemrxiv.org |

| Aryl Alkyl Alkynes | Allylsulfonic Acid Derivatives (via CF₃ radical addition and fragmentation to form sulfonyl radicals) | CF₃ Radical Source | Tetra-substituted Alkenyl Sulfones | nih.govrsc.orgrsc.org |

| Electron-Deficient Olefins | Sulfone-Substituted Tetrazoles (as sulfonyl radical precursors) | Iridium Photoredox Catalyst, DMAP | Dialkyl Sulfones | acs.org |

| Terminal Alkynes | Sodium Sulfinates | BF₃·OEt₂, Air (Oxygen as oxidant) | β-Keto Sulfones | mdpi.com |

Chemical Reactivity and Mechanistic Investigations

Chemical Transformations

This compound is a key building block for constructing C-S bonds, which are integral to many functional molecules. rsc.org Its role as a sulfonylating agent is prominent in cross-coupling reactions and the synthesis of various sulfone derivatives. rsc.org

The formation of aryl sulfones via the cross-coupling of sodium sulfinates with aryl halides is a significant transformation. Modern catalytic systems have enabled these reactions under increasingly mild conditions. A notable method involves a dual photoredox/nickel catalysis system that effectively couples sodium sulfinates with a wide array of aryl, heteroaryl, and vinyl halides at room temperature. nih.gov This protocol demonstrates excellent functional group tolerance and can be applied to less reactive aryl chlorides in addition to bromides and iodides. nih.gov The proposed mechanism involves the generation of a sulfonyl radical from the sodium sulfinate, which then engages in a nickel-based catalytic cycle to form the C-S bond. nih.gov

Copper-catalyzed cross-coupling reactions also provide an efficient route to unsymmetrical diaryl sulfones. researchgate.net Using D-glucosamine as a green and effective ligand, aryl halides can be coupled with sodium sulfinates in a DMSO-H₂O solvent system. researchgate.net This method tolerates a variety of valuable functional groups, including hydroxyl, carbonyl, and chloro groups. researchgate.net The reaction proceeds efficiently with both electron-rich and electron-deficient aryl halides.

Table 1: Copper-Catalyzed Cross-Coupling of Aryl Halides with Sodium Benzenesulfinate This table illustrates the scope of the copper/D-glucosamine catalyzed reaction, which is applicable to this compound.

| Aryl Halide Substrate | Product Yield (%) | Reference |

| 4-Iodobenzonitrile | 94% | researchgate.net |

| 4-Iodoacetophenone | 92% | researchgate.net |

| 4-Iodophenol | 89% | researchgate.net |

| 1-Iodo-4-nitrobenzene | 95% | researchgate.net |

| 4-Bromoacetophenone | 88% | researchgate.net |

| 2-Iodotoluene | 86% | researchgate.net |

Direct C-H sulfonylation represents a highly atom-economical approach to synthesizing aryl sulfones, avoiding the need for pre-functionalized substrates like aryl halides. rsc.org This strategy involves the direct coupling of a C-H bond with a sulfonyl source derived from a sodium sulfinate. Research has shown that oxidative coupling of electron-rich arenes can be achieved with sodium sulfinates. nih.gov For instance, the reaction of 1,4-dimethoxy-2-methylbenzene with sodium 4-chlorobenzenesulfinate (B8685509) results in the formation of the corresponding aryl sulfone, demonstrating the feasibility of direct C-H functionalization. nih.gov However, this transformation is often limited to arenes with high electron density, as substrates like anisole (B1667542) or 1,2-dimethoxybenzene (B1683551) may not yield the desired products under similar conditions. nih.gov

Vinyl Sulfones: Vinyl sulfones are valuable synthetic intermediates, and this compound can be used in their preparation through various methods. nih.govscripps.edu One approach is the copper-catalyzed hydrosulfonylation of alkynes, which stereoselectively produces (E)-alkenyl sulfones. organic-chemistry.org Another strategy involves the reaction of alkenes with sodium sulfinates in the presence of an iodine source, such as potassium iodide, and an oxidant to afford vinyl sulfones. organic-chemistry.org Catalyst-free methods have also been developed, such as the reaction with 1,2-dibromides, which yields vinyl sulfones through an addition-elimination sequence. nih.govorganic-chemistry.org

Allyl Sulfones: The synthesis of allyl sulfones from sodium sulfinates can be achieved with high levels of control and efficiency using palladium catalysis. nih.gov Racemic allylic substrates, such as allylic acetates or carbonates, can undergo palladium-catalyzed asymmetric sulfonylation in the presence of chiral ligands to yield enantiomerically pure allylic sulfones. nih.gov This method is highly regioselective. For simpler applications, an inexpensive palladium-on-carbon (Pd/C) catalyst can be used for the sulfonylation of allylic acetates in water, offering a more environmentally benign approach. nih.gov

β-Keto Sulfones: β-Keto sulfones are significant structural motifs, and their synthesis from sodium sulfinates has been extensively studied. lppcollegerisod.ac.inrsc.org A transition-metal-free, one-pot method utilizes the reaction of styrenes with N-bromosuccinimide (NBS) and a sodium arenesulfinate in water under sonication. lppcollegerisod.ac.in In this reaction, NBS acts as both a bromine source and an oxidant. lppcollegerisod.ac.in The reaction proceeds via an in-situ generated phenacyl bromide intermediate, which then undergoes nucleophilic substitution by the sulfinate salt. lppcollegerisod.ac.in This protocol works well with this compound, affording the corresponding β-keto sulfone in high yield. lppcollegerisod.ac.in

Table 2: Sonication-Assisted Synthesis of β-Keto Sulfones from Styrenes

| Styrene Substrate | Sodium Sulfinate Substrate | Product Yield (%) | Reference |

| Styrene | Sodium p-toluenesulfinate | 92% | lppcollegerisod.ac.in |

| 4-Chlorostyrene | Sodium p-toluenesulfinate | 82% | lppcollegerisod.ac.in |

| 4-Nitrostyrene | Sodium p-toluenesulfinate | 68% | lppcollegerisod.ac.in |

| Styrene | Sodium naphthalene-2-sulfinate | 87% | lppcollegerisod.ac.in |

The N-S bond is the defining linkage in sulfonamides, a class of compounds with immense importance in medicinal chemistry. rsc.orgd-nb.info this compound is a valuable reagent for constructing this bond. nih.gov

A direct and efficient method for preparing sulfonamides involves the reaction of sodium sulfinates with amines. d-nb.infonih.gov An effective, metal-free protocol utilizes ammonium (B1175870) iodide (NH₄I) to mediate the oxidative coupling of sodium sulfinates and various primary or secondary amines. d-nb.infonih.gov The reaction proceeds in acetonitrile (B52724) at elevated temperatures. This method is applicable to a range of substrates, and this compound has been shown to react smoothly to produce the corresponding N-substituted naphthalenesulfonamide in good yield. d-nb.infonih.gov The proposed mechanism suggests the in situ formation of a sulfonyl iodide intermediate, which then reacts with the amine to form the N-S bond. d-nb.info

Table 3: NH₄I-Mediated Synthesis of Sulfonamides

| Sodium Sulfinate Substrate | Amine Substrate | Product Yield (%) | Reference |

| Sodium p-toluenesulfinate | n-Propylamine | 65% | d-nb.info |

| Sodium p-toluenesulfinate | Benzylamine | 75% | d-nb.info |

| Sodium p-toluenesulfinate | Morpholine | 92% | d-nb.info |

| Sodium naphthalene-2-sulfinate | Morpholine | 68% | d-nb.infonih.gov |

N-Sulfonylation reactions can be broadly categorized as oxidative or reductive, depending on the nature of the transformation.

Oxidative N-Sulfonylation: These are the more common routes starting from sodium sulfinates. They involve the coupling of the sulfinate with an amine, often facilitated by an oxidant or a catalyst that promotes oxidation.

Iodine-Mediated Coupling: As described above, the use of NH₄I or I₂ mediates the oxidative amination of sodium sulfinates. d-nb.infonih.gov

Copper-Catalyzed Coupling: Copper catalysts can be used to facilitate the chemoselective oxidative coupling of amines with sodium sulfinates, using molecular oxygen (O₂) or dimethyl sulfoxide (B87167) (DMSO) as the terminal oxidant. nih.gov

Electrochemical Methods: The synthesis of sulfonamides can be achieved through electrochemical oxidative amination, where an electric current drives the reaction between various amines and sodium arenesulfinates. nih.gov

Reductive N-Sulfonylation: This approach is less common but provides an alternative pathway. It involves reacting the sulfinate with an electrophilic nitrogen source. For example, a two-step synthesis of sulfonamides has been developed using bis(2,2,2-trichloroethyl)azodicarboxylate (B7798733) as the electrophilic nitrogen partner to construct the S-N bond. nih.gov

Thiosulfonates (R-SO₂S-R¹) are another class of organosulfur compounds that can be synthesized from this compound. rsc.org These reactions involve the formation of a new sulfur-sulfur bond.

Several methods exist for this transformation:

Coupling with Thiols: Under aerobic conditions, sodium sulfinates can couple with thiols to form unsymmetrical thiosulfonates. This reaction can be catalyzed by systems such as copper(I) iodide with 1,10-phenanthroline (B135089) (CuI-Phen) or iron(III) chloride (FeCl₃). nih.gov These methods are broadly applicable to both aromatic and aliphatic thiols and sulfinates. nih.gov

Radical Disproportionate Coupling: Symmetrical thiosulfonates can be synthesized through a radical disproportionation reaction of sodium sulfinates mediated by boron trifluoride etherate (BF₃·OEt₂). nih.gov This protocol offers a simple and practical route with good functional group tolerance under mild conditions. nih.gov

Nitrogen-Sulfur (N-S) Bond Formation

Advanced Reaction Mechanisms

The reactivity of this compound extends to several sophisticated reaction pathways, which are central to its application in modern organic synthesis. These mechanisms often involve the generation of highly reactive intermediates, such as sulfonyl radicals, which can then engage in a variety of bond-forming reactions.

Photoredox Catalytic Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical species under mild conditions. In this context, sodium sulfinates, including this compound, can serve as precursors to sulfonyl radicals. While specific studies focusing exclusively on the 2-naphthalene derivative are not extensively detailed in the provided results, the general mechanism for photoredox-catalyzed reactions of sodium sulfinates can be extrapolated.

The process is initiated by the excitation of a photocatalyst upon absorption of visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with the sulfinate anion. This electron transfer results in the formation of a sulfonyl radical and the reduced or oxidized form of the photocatalyst, depending on the specific catalytic cycle (oxidative or reductive quenching cycle). These generated sulfonyl radicals are versatile intermediates that can participate in various synthetic transformations. rsc.org

Recent advancements have demonstrated metal-free, visible-light-induced cascade reactions involving sulfonylation and cyclization to produce complex heterocyclic structures like quinoline-2,4-diones. nih.gov Although not explicitly using the 2-naphthalene derivative, these studies highlight the potential of sulfinates in photoredox-catalyzed multi-step reactions. nih.gov Furthermore, the development of two-molecule photoredox systems offers unique reactivities compared to single-molecule systems, which could be applied to transformations involving this compound. researchgate.net

Electrochemical Oxidation Mechanisms

Electrochemical methods provide an alternative, reagent-free approach to generate reactive intermediates from stable precursors. The anodic oxidation of sulfinates, including in principle this compound, can lead to the formation of sulfonyl radicals. The specific mechanisms for arylsulfinates are not extensively detailed in the provided search results, but general principles of electrochemical oxidation of sulfur-containing compounds can be considered.

For instance, studies on the anodic oxidation of sodium sulfide (B99878) on graphite (B72142) electrodes have shown that the process is irreversible and involves the formation of polysulfides in the rate-determining step. researchgate.net While chemically distinct, this illustrates the electrochemical reactivity of sulfur compounds. More relevantly, the anodic oxidation of 2-naphthol (B1666908) at boron-doped diamond electrodes has been investigated, showing that at high positive potentials, complex oxidation reactions occur, leading to complete incineration, mediated by electrogenerated hydroxyl radicals. researchgate.net This suggests that the naphthalene (B1677914) moiety itself is susceptible to strong oxidative conditions.

A plausible general mechanism for the electrochemical oxidation of 2-naphthalenesulfinate would involve the transfer of an electron from the sulfinate anion at the anode surface to generate the corresponding 2-naphthalenesulfonyl radical. This radical could then undergo further reactions, such as dimerization, addition to unsaturated bonds, or abstraction of hydrogen atoms, depending on the reaction conditions and the other species present in the electrochemical cell.

Radical Chain Mechanisms in Sulfinate Chemistry

The generation of sulfonyl radicals from this compound can initiate radical chain reactions. A typical radical chain mechanism consists of three main stages: initiation, propagation, and termination.

Initiation: This step involves the initial formation of the 2-naphthalenesulfonyl radical. This can be achieved through various methods, including photoredox catalysis, electrochemical oxidation, or thermal decomposition in the presence of a radical initiator.

Propagation: In this phase, the generated 2-naphthalenesulfonyl radical reacts with a substrate molecule to form a new radical species. This new radical then reacts with another molecule to regenerate the sulfonyl radical or another chain-carrying radical, thus continuing the chain. For example, the addition of the 2-naphthalenesulfonyl radical to an alkene would form a carbon-centered radical, which could then abstract an atom from another molecule to propagate the chain.

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur through the combination of two 2-naphthalenesulfonyl radicals, a 2-naphthalenesulfonyl radical and another radical species, or two other radical intermediates.

While the provided search results offer general descriptions of radical chain reactions, specific examples detailing the kinetics and product distributions for reactions initiated by 2-naphthalenesulfonyl radicals are not extensively covered.

Transition Metal-Mediated Pathways (e.g., Copper Catalysis)

Transition metals, particularly copper, play a significant role in mediating reactions involving sodium sulfinates. These reactions often proceed through pathways that can involve either radical intermediates or organometallic species. Copper-catalyzed sulfonylation reactions are a prominent example where this compound can be utilized to form carbon-sulfur bonds.

A general mechanism for copper-catalyzed C-S bond formation involves the reaction of a copper(I) or copper(II) salt with the sodium sulfinate. In some proposed mechanisms, a copper(II) species can oxidize the sulfinate to a sulfonyl radical, which then participates in the reaction. nih.gov In other pathways, the sulfinate may act as a nucleophile, attacking a copper-activated substrate.

For instance, copper-catalyzed direct sulfonylation of C(sp²)-H bonds with sodium sulfinates has been developed, providing a route to aryl sulfones. nih.gov These reactions often employ a directing group to achieve regioselectivity. The mechanism can involve the formation of a copper-intermediate that facilitates the C-H activation and subsequent sulfonylation.

Copper-catalyzed reactions for the synthesis of sulfur-containing heterocycles have also been extensively studied, highlighting the versatility of copper in mediating C-S bond formation. asianpubs.org These reactions can proceed through various intermediates, including copper carbenoids and sulfur ylides, depending on the specific substrates and reaction conditions.

| Catalyst System | Substrate Type | Product Type | Mechanistic Feature |

| Copper(II) salts | Aryl C-H with directing group | Aryl sulfones | C-H activation and sulfonylation |

| Copper(I) iodide | Alkynes | (E)-Alkenyl sulfones | Formation of sulfonyl radicals and copper intermediates |

| Copper(I) bromide | O-benzoyl hydroxylamines | Sulfonamides | Oxidative addition-reductive elimination |

Disproportionation Reactions of Sulfinic Acids and Related Species

Sulfinic acids, including 2-naphthalenesulfinic acid, are known to undergo disproportionation, a reaction where a substance is simultaneously oxidized and reduced. This reaction typically occurs in acidic conditions and leads to the formation of a sulfonic acid and a thiosulfonate.

The generally accepted mechanism for the disproportionation of arylsulfinic acids involves the following key steps:

Protonation: The sulfinic acid is first protonated at one of the oxygen atoms.

Nucleophilic Attack: A second molecule of the sulfinic acid acts as a nucleophile and attacks the sulfur atom of the protonated species.

Intermediate Formation: This attack leads to the formation of a sulfinyl sulfone intermediate.

Decomposition: The intermediate is unstable and decomposes to yield the final products: the corresponding sulfonic acid and thiosulfonate.

3 ArSO₂H → ArSO₃H + ArSO₂SAr + H₂O

While the general mechanism is understood, specific kinetic data and the influence of the naphthalene ring on the rate and equilibrium of the disproportionation of 2-naphthalenesulfinic acid are not detailed in the provided search results.

Advanced Applications in Organic Synthesis and Functional Materials

Reagent in Stereoselective and Asymmetric Synthesis

The development of methods for controlling the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern organic synthesis. Sulfinate salts, including 2-naphthalenesulfinic acid sodium salt, play a significant role in this endeavor, primarily through their conversion into chiral sulfinyl compounds which are pivotal in asymmetric synthesis. acs.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org Sulfinates are key precursors to a variety of chiral sulfur-containing auxiliaries. scielo.org.mx For instance, the reaction of a sulfinate salt with a chiral alcohol can yield diastereomeric sulfinate esters. These esters can then be separated and used to introduce chirality into other molecules. acs.orgnih.gov

The general strategy involves the conversion of the sulfinate into a more reactive species, such as a sulfinyl chloride, which is then reacted with a chiral alcohol like menthol. acs.orgnih.gov The resulting diastereomeric sulfinate esters can be separated chromatographically. One of these diastereomers can then be used in subsequent reactions, for example, with an organometallic reagent, to produce a chiral sulfoxide (B87167) with high enantiomeric purity. This sulfoxide can then act as a chiral auxiliary.

While specific examples detailing the use of this compound as a direct precursor for commercially available chiral auxiliaries are not extensively documented in readily available literature, the established reactivity of sulfinates supports its potential in this application. The naphthalene (B1677914) group would offer distinct steric and electronic properties to the resulting auxiliary, potentially influencing the stereochemical outcome of reactions in a unique manner compared to more common toluenesulfinates. acs.org

Derivatives of sulfinates are instrumental in a range of enantioselective transformations. Chiral sulfoxides, which can be synthesized from sulfinates, are widely used as chiral auxiliaries in reactions such as aldol additions, Michael additions, and Diels-Alder reactions, effectively controlling the stereochemistry of the newly formed chiral centers. scielo.org.mx

Furthermore, recent advancements have focused on the direct use of sulfinates in catalytic enantioselective reactions. Organocatalytic methods have been developed for the asymmetric condensation of prochiral sulfinates with alcohols to produce enantioenriched sulfinate esters. nih.gov These chiral sulfinate esters are versatile intermediates that can be converted into a diverse array of other sulfur-containing chiral compounds. nih.gov The general principle of these reactions involves the activation of the sulfinate by a chiral catalyst, often a derivative of a natural product like quinine, which then facilitates the stereoselective reaction with an alcohol or amine. ntu.edu.sg

The resulting enantiomerically enriched sulfinyl compounds can undergo nucleophilic substitution at the sulfur atom with various Grignard reagents to produce chiral sulfoxides with excellent enantioselectivity. ntu.edu.sg These transformations highlight the potential of sulfinates like this compound to serve as a starting point for the synthesis of a wide range of stereochemically defined molecules.

| Transformation | Reagents | Product Type | Potential Application |

| Asymmetric Condensation | Chiral Catalyst (e.g., Quinine derivative), Alcohol/Amine | Chiral Sulfinate Esters/Sulfinamides | Precursors for other chiral sulfur compounds |

| Nucleophilic Substitution | Grignard Reagents (R-MgX) | Chiral Sulfoxides | Chiral Auxiliaries, Synthetic Intermediates |

Building Block for Complex Molecular Architectures

Beyond its role in stereoselective synthesis, this compound serves as a valuable building block for the construction of more complex molecular frameworks, particularly those containing sulfur.

Sulfur-containing heterocycles are prevalent in many biologically active compounds and functional materials. Sulfinates can be utilized in the synthesis of these ring systems. For example, the reaction of sulfinates with appropriate bifunctional electrophiles can lead to the formation of various heterocyclic structures. While specific, high-yielding cyclization reactions starting directly from this compound are not extensively reported in general literature, the reactivity of the sulfinate functional group makes it a plausible precursor. For instance, reactions involving intramolecular displacement or addition could be envisioned with suitably functionalized naphthalene backbones. The synthesis of complex polysulfur-nitrogen heterocycles has been achieved from simple organic substrates and sulfur monochloride, indicating the diverse reactivity of sulfur compounds in forming heterocyclic systems. arkat-usa.org

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. frontiersin.orgrsc.org The naphthalene moiety of this compound, with its extended π-system, is well-suited for participating in π-π stacking interactions, which are a key driving force in the formation of supramolecular assemblies. rsc.org

These assemblies can exhibit a range of interesting properties and have potential applications in areas such as drug delivery and materials science. nih.gov For example, amphiphilic molecules containing a naphthalenesulfonate head group (a related sulfur-containing functionality) can self-assemble in solution to form micelles or other ordered structures. While direct studies on the supramolecular assembly of this compound are not widely available, the structural motifs present in the molecule suggest its potential as a component in the design of new supramolecular systems. The combination of the ionic sulfinate group and the hydrophobic naphthalene core provides an amphiphilic character that could be exploited in the formation of such assemblies.

Role in Materials Science and Polymer Chemistry

In the realm of materials science, sulfinate salts are recognized for their utility as precursors to a variety of functional materials. concordia.caresearchgate.net The incorporation of sulfur-containing functional groups can impart unique properties to polymers and other materials, such as altered solubility, thermal stability, and refractive index.

2-Naphthalenesulfonic acid, a closely related compound, can be condensed with formaldehyde (B43269) to produce polymeric sulfonic acids. wikipedia.org These polymers have applications as dispersants and plasticizers. echemi.com While this is a sulfonic acid derivative, it illustrates the utility of the naphthalene-sulfur motif in polymer chemistry. It is conceivable that this compound could be used in a similar fashion to create novel polymers with distinct properties due to the different oxidation state of the sulfur atom.

Furthermore, sulfinates have been investigated as co-initiators in photopolymerization systems, particularly for dental restorative materials. researchgate.net These systems often rely on a photosensitizer that, upon irradiation, interacts with the sulfinate to generate reactive radicals that initiate polymerization. The aromatic nature of the naphthalene group in this compound could influence the efficiency of this process.

| Application Area | Role of Sulfinate/Naphthalene Moiety | Potential Material/Property |

| Polymer Synthesis | Monomer or co-monomer | Novel sulfur-containing polymers with tailored properties |

| Photopolymerization | Co-initiator | Dental resins, coatings, and adhesives |

| Functional Materials | Precursor to sulfones and sulfonamides | Materials with applications in pharmaceuticals and agrochemicals researchgate.net |

Catalytic Applications

Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. mdpi.com Common organocatalysts activate substrates through mechanisms like hydrogen bonding or by forming reactive intermediates. mdpi.com While a wide array of organic structures have been developed as catalysts, specific examples detailing the use of 2-naphthalenesulfinate derivatives directly in organocatalytic transformations are not extensively covered in published research.

In catalysis, ligands are molecules that bind to a central metal atom to form a coordination complex, which then acts as the catalyst. alfachemic.com The design of these ligands is critical as their electronic and steric properties dictate the catalytic activity and selectivity of the complex. alfachemic.commdpi.com Ligands based on sulfur- and carbon-donor atoms have been a focus of research for developing new catalytic systems. researchgate.net

The 2-naphthalenesulfinate anion possesses oxygen donor atoms within its sulfinate group (-SO₂⁻), which have the potential to coordinate with various transition metal centers. This allows for its theoretical consideration in ligand design. The bulky and electronically distinct naphthalene backbone could influence the steric environment around the metal center, potentially impacting the selectivity of catalytic reactions such as asymmetric hydrogenation, coupling reactions, or olefin oligomerization. alfachemic.commdpi.com

Brønsted acid catalysis involves the use of a proton donor to accelerate a chemical reaction. wikipedia.org The strength of the acid is directly related to its catalytic activity, a relationship described by the Brønsted catalysis equation. wikipedia.org While 2-naphthalenesulfinic acid is a weaker acid, its oxidized counterpart, naphthalenesulfonic acid, has been successfully employed in Brønsted acid catalysis.

Recent research has focused on developing axially chiral sulfonic acids derived from naphthalene for use in stereoselective organic synthesis. nih.govacs.org For instance, novel 8-benzoimidazolylnaphthalene-1-sulfonic acids have been synthesized and resolved into stable atropisomers. nih.govnih.gov These chiral sulfonic acids have been successfully applied as Brønsted acid catalysts in reactions like the Pictet–Spengler reaction, achieving moderate enantioselectivity. acs.org The development of such chiral sulfonic acids expands the available spectrum of strong Brønsted acid catalysts for creating chiral molecules. nih.gov

Table 3: Application of a Chiral Naphthalenesulfonic Acid Catalyst

| Reaction | Catalyst | Catalyst Loading (mol%) | Result |

| Pictet–Spengler Reaction | Axially Chiral 8-Benzoimidazolylnaphthalene-1-sulfonic acid | 2.5 - 10 | Tetracyclic heterocycle product with enantiomeric excess around 50%. acs.org |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing insights that are often difficult or impossible to obtain through experimentation alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. DFT studies on analogous aromatic sulfinic acids reveal key details about bond dissociation enthalpies (BDEs), which are crucial for understanding reactivity. For instance, calculations have determined the O–H BDE of phenylsulfinic acid to be approximately 78.3 kcal mol⁻¹, a value in excellent agreement with experimental data. rsc.org This suggests that the sulfinic acid group is a moderately good hydrogen atom donor.

DFT calculations on related sulfonyl compounds have also been used to predict NMR chemical shifts and vibrational frequencies, which are then compared with experimental results to validate the computed structures. researchgate.net For 2-naphthalenesulfinic acid sodium salt, the naphthalene (B1677914) ring, being a large aromatic system, would significantly influence the electron distribution within the sulfinate group through resonance and inductive effects.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. lumenlearning.comlibretexts.org The energies and shapes of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting chemical reactivity.

In the case of the 2-naphthalenesulfinate anion, the HOMO would likely be centered on the sulfur and oxygen atoms of the sulfinate group, indicating that this is the site of nucleophilic attack. The LUMO, conversely, would be distributed across the aromatic naphthalene system. The energy gap between the HOMO and LUMO is a key indicator of the molecule's stability and reactivity; a smaller gap generally implies higher reactivity.

The delocalization of pi electrons across the conjugated naphthalene system stabilizes the molecule. lumenlearning.com This aromatic stabilization is a crucial feature that MO theory explains effectively. youtube.comyoutube.comyoutube.com

Reaction Pathway Elucidation

Computational methods are invaluable for mapping out the step-by-step mechanisms of chemical reactions, identifying short-lived intermediates and the energy required to overcome reaction barriers.

Transition state analysis involves locating the highest energy point along a reaction coordinate, known as the transition state. The energy of this state determines the activation energy barrier for the reaction.

Computational studies on copper-catalyzed reactions involving sulfinates have modeled the reductive elimination step. nih.gov These studies compare the energy barriers for the formation of different products. For example, in a sulfonylative Suzuki-Miyaura reaction, the activation barrier for the reductive elimination to form a sulfone was found to be significantly lower (+29.7 kJ mol⁻¹) than the barrier to form a sulfinic acid ester (+47.0 kJ mol⁻¹). nih.gov This type of analysis explains why one product is observed experimentally while the other is not. Similar computational approaches could be applied to reactions of this compound to predict its reactivity and product selectivity.

By calculating the energies of reactants, intermediates, transition states, and products, a complete kinetic and thermodynamic profile of a reaction can be constructed.

Studies on the hydrogen atom transfer (HAT) reactivity of sulfinic acids have combined experimental kinetics with computational thermodynamics. rsc.org For example, the reaction of sulfinic acids with alkoxyl radicals is very fast (k ≈ 10⁸ M⁻¹ s⁻¹), which is consistent with the reaction energetics. rsc.org In contrast, reactions with alkylperoxyl radicals are predicted by computations to be surprisingly slow. rsc.org These profiles are essential for understanding the paradox of why sulfinic acids, which can be unstable, are also effective reagents in certain radical reactions. rsc.org This knowledge is critical for designing and optimizing synthetic procedures that use sulfinate salts. rsc.org

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule (conformation) and how it interacts with other molecules are key to its physical and biological properties.

For this compound, the rotation around the carbon-sulfur bond would be a key conformational feature. Computational methods can determine the most stable conformations by calculating the energy associated with different rotational angles.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For 2-naphthalenesulfinic acid and its sodium salt, computational methods such as Density Functional Theory (DFT) can be employed to calculate key spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. While specific, comprehensive computational studies on this compound are not extensively detailed in the reviewed literature, the principles and methodologies for such predictions are well-established and have been applied to structurally related compounds.

Computational models can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors of the nuclei. These calculations are highly sensitive to the molecular geometry and the electronic environment of each atom. For aromatic systems like the naphthalene core, the predicted shifts would reflect the electron-donating or -withdrawing nature of the sulfinate group and its influence on the aromatic ring's electron density.

Similarly, the prediction of vibrational frequencies through computational methods involves calculating the second derivatives of the energy with respect to the atomic coordinates. This results in a set of normal modes of vibration, each with a corresponding frequency and intensity. These predicted frequencies can then be correlated with experimental infrared (IR) and Raman spectra. For the sulfinate group (-SO₂⁻), characteristic vibrational modes would include symmetric and asymmetric S=O stretching frequencies, which are sensitive to the chemical environment and the nature of the counter-ion (in this case, sodium).

Although detailed predictive data tables for this compound are not available in the provided search results, the following tables illustrate the type of data that would be generated from such computational studies, based on general knowledge and data for analogous compounds.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for the Naphthalene Moiety of 2-Naphthalenesulfinic Acid

This table is a hypothetical representation of predicted NMR data to demonstrate the expected output of computational analysis. Actual values would be derived from specific quantum chemical calculations.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1/H1 | 7.9 - 8.2 | 127 - 130 |

| C3/H3 | 7.5 - 7.8 | 128 - 131 |

| C4/H4 | 7.8 - 8.1 | 126 - 129 |

| C5/H5 | 7.5 - 7.8 | 129 - 132 |

| C6/H6 | 7.4 - 7.7 | 127 - 130 |

| C7/H7 | 7.4 - 7.7 | 128 - 131 |

| C8/H8 | 7.8 - 8.1 | 126 - 129 |

| C2 | - | 140 - 145 |

| C9 | - | 133 - 136 |

| C10 | - | 132 - 135 |

Table 2: Illustrative Predicted Fundamental Vibrational Frequencies for the Sulfinate Group of Sodium 2-Naphthalenesulfinate

This table is a hypothetical representation of predicted vibrational frequencies for the key functional group. The ranges are based on typical values for sulfinate salts.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| S=O Asymmetric Stretch | 1050 - 1150 | Strong |

| S=O Symmetric Stretch | 950 - 1050 | Strong |

| C-S Stretch | 650 - 750 | Medium |

| O-S-O Bending | 500 - 600 | Medium-Weak |

Studies on related compounds, such as arylsulfinic acids, have noted the importance of Raman spectroscopy in identifying the O-H bond, which helps to confirm the structure over an S-H isomer. oregonstate.edu Furthermore, computational investigations into similar molecules, like axially chiral sulfonic acids, have demonstrated excellent agreement between calculated and experimental pKa values, highlighting the predictive power of modern theoretical methods. acs.org The application of these computational approaches to this compound would provide a deeper understanding of its structural and electronic properties.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of a molecule in solution. It provides detailed information about the chemical environment of individual atoms.

¹H, ¹³C, and Heteronuclear NMR for Detailed Structural Confirmation

¹H (proton) and ¹³C (carbon-13) NMR are the most common NMR techniques. For 2-Naphthalenesulfinic acid sodium salt, ¹H NMR would reveal the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. The aromatic protons on the naphthalene (B1677914) ring would appear as a complex pattern of signals in the downfield region of the spectrum.

¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom would produce a distinct signal, allowing for the confirmation of the number and types of carbon atoms in the naphthalene ring and the sulfinate group.

Heteronuclear NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to correlate the ¹H and ¹³C signals, providing unambiguous assignments of all proton and carbon signals and confirming the connectivity of the molecule.

Mechanistic Probes using In-situ NMR

In-situ NMR spectroscopy involves monitoring a chemical reaction in real-time within the NMR spectrometer. This technique could be employed to study the reactivity of this compound, for example, in its role as a synthetic intermediate. By acquiring NMR spectra at various time points during a reaction, it would be possible to identify and characterize transient intermediates and products, thereby elucidating the reaction mechanism. However, no specific in-situ NMR studies involving this compound have been found in the public literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

For this compound, the molecular weight could be readily confirmed. Under specific ionization conditions, the molecule would be expected to lose the sodium ion and be detected as the corresponding sulfinate anion. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.

Analysis of the fragmentation pattern, typically achieved through techniques like tandem mass spectrometry (MS/MS), would offer insights into the compound's structure. Characteristic fragmentation pathways for aromatic sulfinates would be expected, potentially involving the loss of SO₂. However, detailed experimental mass spectra and fragmentation analyses for this compound are not available in the surveyed literature.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases did not yield a crystal structure for this compound.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the sulfinate group (S-O stretches) and the naphthalene ring (C-H and C=C stretching and bending vibrations). The positions of the sulfinate stretching bands would be particularly informative for confirming the presence of this functional group.

While these techniques are standard for compound characterization, specific and detailed IR and Raman spectral data and their interpretation for this compound are not available in the consulted scientific literature.

UV-Vis Spectroscopy and Photophysical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For aromatic compounds like this compound, the UV-Vis spectrum would be characterized by absorptions corresponding to π-π* electronic transitions within the naphthalene ring system.

Further studies could investigate the photophysical properties of the compound, such as its fluorescence quantum yield and lifetime. Fluorescence quenching experiments, where the fluorescence of a fluorophore is decreased by the presence of the compound of interest, can provide insights into intermolecular interactions and electron transfer processes. While a derivative, 2-p-toluidinylnaphthalene-6-sulfonate, is known to be a fluorescent probe, detailed photophysical studies, including fluorescence quenching mechanisms, specifically for this compound, have not been found in the available literature.

Derivatives, Analogs, and Structure Activity Relationship Studies Non Biological

Synthesis and Reactivity of Substituted 2-Naphthalenesulfinic Acid Sodium Salts

The synthesis of substituted 2-naphthalenesulfinic acid sodium salts can be achieved through several strategic routes. One common approach involves the direct sulfonation of a pre-substituted naphthalene (B1677914). For instance, naphthalenes bearing alkyl, halo, or other functional groups can undergo sulfonation, typically leading to a mixture of isomers whose ratio is dependent on reaction conditions. Subsequent reduction of the resulting substituted naphthalenesulfonyl chloride or a related derivative yields the desired sulfinic acid, which is then converted to its sodium salt.

Alternatively, modern synthetic methods offer pathways to substituted naphthalenes that can serve as precursors. The Asao-Yamamoto benzannulation, for example, allows for the regioselective synthesis of 2-halo-3-silylnaphthalenes, which are versatile intermediates for creating more complex substituted systems. rsc.org These precursors can then be functionalized with a sulfinate group.

The reactivity of substituted 2-naphthalenesulfinates is largely dictated by the nature and position of the substituents on the naphthalene ring. Electron-donating groups can enhance the nucleophilicity of the sulfinate, while electron-withdrawing groups can diminish it. These salts are versatile synthetic intermediates. acs.org They can act as nucleophiles in cross-coupling reactions or serve as precursors for a variety of other sulfur-containing compounds. For example, they can be oxidized to the corresponding sulfones or reacted with amines in the presence of an oxidant to form sulfonamides. acs.org

Exploration of Other Naphthalenesulfinate Isomers and Their Unique Chemical Properties

The monosulfonation of naphthalene can yield two primary isomers: 1-naphthalenesulfonic acid and 2-naphthalenesulfonic acid, the precursors to the respective sulfinate salts. The formation of these isomers is a classic example of kinetic versus thermodynamic control. thecatalyst.orgnumberanalytics.comlibretexts.org

Kinetic Control: At lower temperatures (around 80°C), the reaction favors the formation of 1-naphthalenesulfonic acid. thecatalyst.org This is the kinetic product because the transition state leading to its formation is lower in energy, allowing it to form faster. stackexchange.com The intermediate arenium ion is well-stabilized by resonance, with two structures that preserve the aromaticity of the adjacent ring. stackexchange.com

Thermodynamic Control: At higher temperatures (around 160°C), the reaction is reversible. stackexchange.com This allows the system to reach equilibrium, favoring the most stable product, which is 2-naphthalenesulfonic acid. thecatalyst.orgwikipedia.org This thermodynamic product is more stable because it avoids the significant steric strain that exists between the bulky sulfonic acid group and the hydrogen atom at the C-8 position in the 1-isomer. stackexchange.com

These principles of stability and synthesis for the sulfonic acids are directly applicable to their corresponding sulfinate derivatives. The 2-naphthalenesulfinate isomer is inherently more stable than the 1-naphthalenesulfinate isomer due to reduced steric hindrance.

| Property | 1-Naphthalenesulfonate (Kinetic Product) | 2-Naphthalenesulfonate (Thermodynamic Product) |

|---|---|---|

| Favored Temperature | Low Temperature (e.g., 80°C) thecatalyst.org | High Temperature (e.g., 160°C) thecatalyst.org |

| Relative Stability | Less stable due to steric hindrance stackexchange.com | More stable stackexchange.comwikipedia.org |

| Reason for Formation Rate | Lower activation energy; more stable carbocation intermediate stackexchange.com | Requires higher energy to overcome the activation barrier for the reverse reaction of the 1-isomer wikipedia.org |

| Key Structural Feature | Steric interaction between the sulfonate group and the C8-hydrogen stackexchange.com | Less steric strain stackexchange.com |

Chiral Naphthalenesulfinate Derivatives and Enantiomeric Purity

While 2-naphthalenesulfinic acid itself is achiral, its derivatives can be made chiral by introducing stereocenters on the naphthalene backbone or on its substituents. Such chiral derivatives have potential applications in asymmetric synthesis, where they can be used as chiral auxiliaries or ligands for catalysts. youtube.com For example, a chiral amine or alcohol could be attached to the naphthalene ring, creating a molecule with a defined three-dimensional structure.

The synthesis of these derivatives in an enantiomerically pure form is a significant challenge in organic chemistry. Any catalytic reaction aiming to produce a single enantiomer must operate under kinetic, not thermodynamic, control, as both enantiomers are thermodynamically identical. wikipedia.org

Determining the enantiomeric purity of these chiral derivatives is critical. Several analytical techniques are employed for this purpose, often involving the use of a chiral environment to differentiate between the enantiomers.

| Technique | Principle of Operation | Application Notes |

|---|---|---|

| Chiral Chromatography (e.g., HPLC) | Enantiomers exhibit different interactions with a chiral stationary phase, leading to different retention times. | A widely used and reliable method for separating and quantifying enantiomers. |

| NMR Spectroscopy with Chiral Solvating Agents | In a chiral solvent, enantiomers can form diastereomeric solvated complexes that have distinct NMR spectra. youtube.com | Allows for direct observation and quantification of the enantiomeric ratio in solution. |

| Capillary Electrophoresis (CE) | Enantiomers are separated in a capillary based on their differential migration in an electric field, often with a chiral selector added to the electrolyte. youtube.com | A high-resolution technique suitable for analyzing small amounts of sample. |

| Conversion to Diastereomers | The enantiomeric mixture is reacted with a pure chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated or quantified by standard methods (e.g., NMR, chromatography). | A classic method, though it requires an additional chemical reaction step. |

Comparative Studies with Other Aryl Sulfinates and Alkyl Sulfinates

The chemical behavior of 2-naphthalenesulfinate can be understood more clearly by comparing it with other sulfinates, such as simpler aryl sulfinates (e.g., sodium benzenesulfinate) and alkyl sulfinates. The primary difference lies in the carbon atom attached to the sulfur: a C(sp²) in aryl sulfinates and a C(sp³) in alkyl sulfinates.

Aryl sulfinates, including 2-naphthalenesulfinate, are generally stable compounds. The sulfinate group's properties are influenced by the electronic effects of the attached aromatic ring system. They are well-established as versatile building blocks for constructing sulfones and sulfonamides. acs.org

Alkyl sulfinates have emerged as highly valuable reagents in modern organic synthesis, particularly in reactions involving radical intermediates or cross-coupling. elsevierpure.comacs.org Recent studies have highlighted their ability to participate in stereospecific cross-coupling reactions, allowing for the installation of complex alkyl groups while retaining the stereochemistry of the original sulfinate. nih.govnih.gov This is a significant advantage for the synthesis of medicinally relevant molecules.

| Property | Aryl Sulfinates (e.g., 2-Naphthalenesulfinate) | Alkyl Sulfinates |

|---|---|---|

| Sulfur Attachment | C(sp²) - Sulfur | C(sp³) - Sulfur |

| Synthesis | Often via reduction of corresponding sulfonyl chlorides, which are made by sulfonation of arenes. acs.org | Multiple methods, including oxidation of thiols or from Grignard reagents and sulfur dioxide. |

| Stability | Generally stable solids. | Stability can vary; often used as salts (e.g., sodium or zinc). |

| Key Reactivity | Nucleophilic precursors to sulfones and sulfonamides. acs.org | Precursors for radical generation; partners in stereospecific cross-coupling reactions. elsevierpure.comnih.gov |

| Modern Applications | Building blocks in medicinal and materials chemistry. | Programmable and stereospecific installation of alkyl bioisosteres in drug discovery. nih.gov |

Emerging Research Directions and Future Perspectives in 2 Naphthalenesulfinic Acid Sodium Salt Chemistry

Green Chemistry Approaches in Sulfinate Synthesis and Reactions

The principles of green chemistry are increasingly being integrated into the synthesis and reactions of sulfinates to minimize environmental impact and enhance safety. A primary focus is the replacement of hazardous solvents and reagents with more benign alternatives. mdpi.comscilit.comresearchgate.net The use of water as a green solvent is a significant area of development. mdpi.comrsc.org For instance, facile and environmentally friendly methods for synthesizing sulfonamides and sulfonate derivatives have been developed using water as the solvent and sodium carbonate as a scavenger for hydrochloric acid, achieving high yields and purities under mild, room-temperature conditions. mdpi.comscilit.comresearchgate.net